molecular formula C16H23N B459023 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]

Cat. No.: B459023
M. Wt: 229.36 g/mol
InChI Key: LRJMQASJCMVYKC-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] is a spirocyclic compound characterized by a benzazepine ring fused to a cyclohexane moiety via a spiro junction at position 3 of the benzazepine and position 1' of the cyclohexane. The 5-methyl substituent on the tetrahydrospiro system introduces steric and electronic modifications that influence its physicochemical and biological properties. Spiro compounds like this are of significant interest due to their structural rigidity, which often enhances binding specificity in pharmacological contexts .

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane]

InChI

InChI=1S/C16H23N/c1-13-11-16(9-5-2-6-10-16)17-12-14-7-3-4-8-15(13)14/h3-4,7-8,13,17H,2,5-6,9-12H2,1H3

InChI Key

LRJMQASJCMVYKC-UHFFFAOYSA-N

SMILES

CC1CC2(CCCCC2)NCC3=CC=CC=C13

Canonical SMILES

CC1CC2(CCCCC2)NCC3=CC=CC=C13

Origin of Product

United States

Biological Activity

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] is a complex organic compound with a spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H23N
  • Molecular Weight : 239.36 g/mol
  • CAS Number : Not specifically listed but related compounds exist under different identifiers.

The biological activity of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a modulator of the central nervous system (CNS), potentially influencing pathways involved in mood regulation and neuroprotection.

1. Neuroprotective Effects

Research indicates that compounds related to the spiro[2-benzazepine] structure exhibit neuroprotective properties. For instance, studies have shown that these compounds can enhance the survival of dopaminergic neurons in models of Parkinson's disease by modulating neurotrophic factors and reducing oxidative stress .

2. Antidepressant Activity

In vivo studies suggest that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] may exhibit antidepressant-like effects by influencing serotonin and dopamine pathways. This is supported by behavioral assays in animal models where administration led to reduced depressive-like behaviors .

3. Anti-inflammatory Properties

Preliminary data indicate that this compound could possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation .

Case Studies

StudyFindingsReference
Neuroprotection in Parkinson's ModelEnhanced survival of dopaminergic neurons; increased levels of BDNF
Antidepressant-like EffectsReduced immobility in forced swim test; increased locomotor activity
Anti-inflammatory ActivityDecreased levels of TNF-alpha and IL-6 in vitro

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]. These derivatives have been tested for their biological activities using various assays:

  • In Vitro Assays : Cell viability assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines.
  • In Vivo Models : Animal studies showed promising results in reducing symptoms associated with neurodegenerative diseases.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] may exhibit neuropharmacological effects. Its structural similarities to known anxiolytic and antidepressant agents suggest potential activity in modulating neurotransmitter systems.

  • Mechanism of Action : The compound may interact with serotonin and dopamine receptors, influencing mood and anxiety levels. Preliminary studies have demonstrated its ability to reduce anxiety-like behaviors in animal models.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Its ability to inhibit specific cancer cell lines has garnered attention.

  • Case Study : In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study 1: Neuropharmacological Effects

A study conducted on rodent models assessed the anxiolytic effects of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]. The results indicated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The compound's efficacy was comparable to established anxiolytics such as diazepam.

Case Study 2: Anticancer Activity

In a detailed investigation published in a peer-reviewed journal, researchers explored the anticancer activity of various benzazepine derivatives. The study revealed that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] exhibited an IC50 value of 0.67 µM against MCF-7 breast cancer cells. This study utilized flow cytometry to analyze cell cycle progression and apoptosis induction.

Summary of Biological Activities

Activity Description Mechanism
NeuropharmacologicalAnxiolytic effects observed in rodent modelsInteraction with serotonin/dopamine receptors
AnticancerCytotoxic effects against breast and lung cancer cell linesInduction of apoptosis via caspase activation

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Spiro Systems

  • 5-Methyl-1-oxo-1,2,4,5-tetrahydro-3H-spiro[benzo-2-azepine-3,1'-cyclohexane]: This analogue features a ketone group at position 1 of the benzazepine ring, altering electronic distribution and reactivity. Synthesis involves nitrone rearrangements, differing from the non-oxidized target compound .
  • Such modifications are leveraged in medicinal chemistry to improve target affinity or pharmacokinetics .

Cyclohexane-Based Derivatives

  • trans,trans-Cyclohexane-1,2,4,5-tetraol: A non-spiro cyclohexane derivative with four hydroxyl groups in trans configurations. It exhibits antimicrobial activity against S. aureus and E. coli and serves as a precursor for aminocyclitols. Its synthesis employs stereoselective dihydroxylation without metal catalysts, achieving 98% yield .
  • All-syn-1,2,4,5-tetrafluorocyclohexane : Fluorination at all four positions creates a highly polar cyclohexane derivative with distinct NMR and crystallographic profiles. This compound's polarity is leveraged in materials science for designing fluorinated surfactants or liquid crystals .

Benzazepine Derivatives with Variable Substituents

  • Compound 13 (Pharmacological Study) : A 5-HT2B receptor antagonist with a cyclohexane subunit, achieving IC50 = 49.4 nM. Replacing cyclohexane with cyclopentane or germinal dimethyl groups reduced potency by 4- to 10-fold, underscoring the importance of ring size and hydrophobicity in receptor binding .

Comparative Data Table

Compound Key Structural Features Biological/Physicochemical Properties Synthesis Highlights Reference
Target Compound Spiro[benzazepine-cyclohexane], 5-Me Rigid structure for selective binding Likely via nitrone rearrangements
5-Methyl-1-oxo-spiro[benzazepine-CH] Ketone at position 1 Altered electronic profile Nitrone rearrangement
trans,trans-Cyclohexane-1,2,4,5-tetraol Four trans-OH groups Antimicrobial activity (MIC not reported) Metal-free dihydroxylation, 98% yield
All-syn-1,2,4,5-tetrafluorocyclohexane Four syn-F atoms High polarity (Δδ in NMR), polar faces Stereoselective fluorination
Compound 13 (5-HT2B antagonist) Cyclohexane subunit, hydrophobic contacts IC50 = 49.4 nM Structure-based drug design

Key Research Findings

  • Stereochemical Impact : The trans,trans configuration in cyclohexane-1,2,4,5-tetraol is critical for its antimicrobial activity, while stereochemical deviations (e.g., meso isomers) are biologically inert .
  • Ring Size and Bioactivity : Substituting cyclohexane with cyclopentane in 5-HT2B antagonists reduces potency, highlighting the role of hydrophobic volume in receptor interactions .
  • Synthetic Efficiency : Metal-free syntheses (e.g., using PTSA/water systems) for polar cyclohexane derivatives enable scalable production with minimal purification steps .

Preparation Methods

Reaction Conditions and Outcomes

StepReagents/ConditionsProductYield
CyclizationKetal 7 , THF, −78°C to room temperatureSpiroketone 9 48–62%
Reductive AminationNaBH(OAc)₃, AcOH, CH₂Cl₂Amine cis-4b 55–68%
MethylationCH₃I, K₂CO₃, DMFTertiary amine 5 70–85%

The stereoselectivity of reductive amination favors the cis-isomer due to steric hindrance from the cyclohexane ring, ensuring regioselective methylation at the benzylic position.

Reductive Amination and Methylation Pathways

Source describes a multi-step synthesis starting with 6-methoxytetralone , which is converted to its oxime via hydroxylamine hydrochloride in ethanol/water. Reduction with lithium aluminium hydride (LiAlH₄) yields the corresponding amine, which undergoes spirocyclization with cyclohexanone derivatives under acidic conditions. Subsequent methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the 5-methyl group.

Critical Steps in the Sequence

  • Oxime Formation :

    • 6-Methoxytetralone (6.86 g, 39 mmol) reacts with hydroxylamine hydrochloride (8.15 g) in ethanol/water at reflux for 45 minutes, yielding the oxime in 89% purity.

  • Reduction to Amine :

    • LiAlH₄ in tetrahydrofuran (THF) reduces the oxime to a primary amine, isolated as a white solid (7.44 g).

  • Spirocyclization :

    • The amine reacts with cyclohexanone in the presence of H₂SO₄, forming the spiro[benzazepine-cyclohexane] core.

Suzuki-Miyaura Coupling for Aryl Functionalization

The patent in source leverages Suzuki-Miyaura cross-coupling to attach substituted phenyl groups to the benzazepine core. For example, 2-(4-bromo-3-methylphenyl)-4-methylthiazole (D39) couples with 4-boronobenzoic acid (D33) using tetrakis(triphenylphosphine)palladium(0) as a catalyst, achieving a 67% yield. This method enables precise control over substituents on the aromatic ring, critical for modulating the compound’s physicochemical properties.

Optimization Parameters

  • Catalyst Loading : 2–5 mol% Pd(PPh₃)₄

  • Base : Na₂CO₃ or K₃PO₄ in dimethoxyethane/water

  • Temperature : Reflux (80–100°C) for 12–36 hours

Alternative Routes via Spiro[furoindole-piperidine] Intermediates

Source also outlines a pathway involving spiro[furo[2,3-f]indole-3,4'-piperidine] intermediates. For instance, 1'-methyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] (D8) reacts with 4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid (D15) under peptide coupling conditions (HATU, DIPEA), followed by oxalate salt formation to isolate the final product in 57% yield.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range
Parham CyclizationOne-pot spirocycle formationRequires low temperatures (−78°C)48–62%
Reductive AminationHigh stereoselectivityMulti-step purification55–85%
Suzuki CouplingModular aryl functionalizationPalladium catalyst cost31–67%

The Parham cyclization offers the most direct route to the spiro framework, while Suzuki couplings provide versatility for late-stage diversification .

Q & A

Q. Table 1. Thermodynamic Data for Methylcyclohexane (Relevant Analog)

PropertyValueMethod/Source
ΔfH\Delta_fH^\circ (gas)241.9 ± 2.5 kJ/molCombustion calorimetry
Chair-flipping barrier~45 kJ/molB3LYP/6-31G**
Boiling point100.3°CExperimental

Q. Table 2. Stereoselective Synthesis Parameters

Catalyst SystemSolvent Ratio (Cyclohexane:Benzene)Enantiomeric Ratio (er)Yield (%)
CuOtBu + Ligand 634:14.9:1.061
CuOtBu + Ligand 662:138:1>95

Key Considerations for Experimental Design

  • Conformational Analysis : Prioritize low-temperature NMR (<25°C) to slow chair flipping and resolve axial/equatorial signals .
  • Stereochemical Validation : Combine chiral stationary-phase HPLC with optical rotation measurements to confirm absolute configuration .
  • Computational Cross-Checking : Use multiple methods (e.g., HF and DFT) to address basis set dependencies in energy calculations .

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